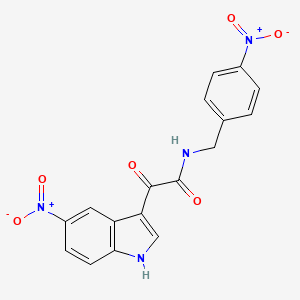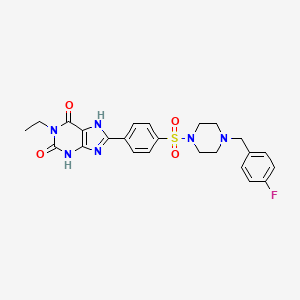
2-(5-nitro-1H-indol-3-yl)-N-(4-nitrobenzyl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-nitro-1H-indol-3-yl)-N-(4-nitrobenzyl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a nitro group on the indole ring and a nitrobenzyl group attached to an oxoacetamide moiety, which may contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-nitro-1H-indol-3-yl)-N-(4-nitrobenzyl)-2-oxoacetamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration of Indole: The starting material, indole, is nitrated to introduce a nitro group at the 5-position.
Formation of Indole-3-carboxaldehyde: The nitrated indole is then converted to indole-3-carboxaldehyde.
Condensation Reaction: Indole-3-carboxaldehyde undergoes a condensation reaction with 4-nitrobenzylamine to form the corresponding Schiff base.
Reduction and Acylation: The Schiff base is reduced to the amine, followed by acylation with oxalyl chloride to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-nitro-1H-indol-3-yl)-N-(4-nitrobenzyl)-2-oxoacetamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzyl position.
Oxidation: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives at the nitrobenzyl position.
Oxidation: Formation of oxidized indole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a chemical intermediate in industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(5-nitro-1H-indol-3-yl)-N-(4-nitrobenzyl)-2-oxoacetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The nitro groups may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(5-nitro-1H-indol-3-yl)-N-benzyl-2-oxoacetamide: Lacks the nitro group on the benzyl moiety.
2-(5-nitro-1H-indol-3-yl)-N-(4-methylbenzyl)-2-oxoacetamide: Contains a methyl group instead of a nitro group on the benzyl moiety.
2-(5-nitro-1H-indol-3-yl)-N-(4-chlorobenzyl)-2-oxoacetamide: Contains a chloro group instead of a nitro group on the benzyl moiety.
Uniqueness
The presence of two nitro groups in 2-(5-nitro-1H-indol-3-yl)-N-(4-nitrobenzyl)-2-oxoacetamide may confer unique chemical reactivity and biological activity compared to similar compounds. These nitro groups can participate in specific reactions and interactions that are not possible with other substituents.
Propiedades
Fórmula molecular |
C17H12N4O6 |
|---|---|
Peso molecular |
368.30 g/mol |
Nombre IUPAC |
2-(5-nitro-1H-indol-3-yl)-N-[(4-nitrophenyl)methyl]-2-oxoacetamide |
InChI |
InChI=1S/C17H12N4O6/c22-16(14-9-18-15-6-5-12(21(26)27)7-13(14)15)17(23)19-8-10-1-3-11(4-2-10)20(24)25/h1-7,9,18H,8H2,(H,19,23) |
Clave InChI |
WONGJCVMNCAMKQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CNC(=O)C(=O)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[1-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanol Dihydrocholoride](/img/structure/B10793209.png)
![1-[1-(4-Fluorophenyl)-2-piperazin-1-ylethyl]cyclohexanol Dihydrochloride](/img/structure/B10793212.png)
![(R)-2-((S)-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1-methylpyrrolidine hydrochloride](/img/structure/B10793215.png)
![(+)-1-[(1S)-1-(3-Chlorophenyl)-2-(dimethylamino)ethyl]cyclohexanol](/img/structure/B10793222.png)
![3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol](/img/structure/B10793233.png)


![Cyclohexanol, 1-[1-(3-chlorophenyl)-2-(4-methyl-1-piperazinyl)ethyl]-](/img/structure/B10793241.png)
